3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile
Description
3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile is a nitrile-containing organic compound featuring a propanenitrile core (CH2CN) with a 3-oxo group (C=O) at the first carbon. The central phenyl ring is substituted at the 3-position with a phenoxy group, which is further modified at the para-position with a methylsulfanyl (SCH3) moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its molecular formula is C17H15NO2S, with a molar mass of 313.37 g/mol (calculated based on structural analogs in and ).
Properties
IUPAC Name |
3-[3-(4-methylsulfanylphenoxy)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-20-15-7-5-13(6-8-15)19-14-4-2-3-12(11-14)16(18)9-10-17/h2-8,11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXANCUOVCCKHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile typically involves the reaction of 4-(methylsulfanyl)phenol with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine, chloromethyl methyl ether.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenoxy and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile with structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile ()
- Molecular Formula: C17H15NO2
- Molar Mass : 265.31 g/mol
- Key Differences : Replaces the methylsulfanyl group with an ethyl (C2H5) substituent.
- Impact: Electronic Effects: The ethyl group exerts a weaker electron-donating inductive effect compared to the methylsulfanyl group, which donates electrons via resonance. This reduces aromatic ring activation in the ethyl analog .
3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile ()
- Molecular Formula: C8H7NO2S (inferred from structure)
- Molar Mass : 181.21 g/mol
- Key Differences : Replaces the biphenylether system with a methylthiophene ring.
- Impact :
- Aromaticity : Thiophene’s heterocyclic structure introduces conjugation differences, reducing planarity compared to the biphenyl system. This may decrease π-π stacking interactions in biological systems .
- Solubility : Thiophene’s smaller size and sulfur atom could enhance aqueous solubility relative to the bulkier target compound.
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile ()
- Molecular Formula : C16H20N4O
- Molar Mass : 284.36 g/mol
- Key Differences: Substitutes the phenoxy-phenyl system with a piperazine ring bearing a phenethyl group.
- Impact: Basicity: The piperazine nitrogen can protonate at physiological pH, improving solubility and enabling ionic interactions with biological targets (e.g., enzymes or receptors) .
Sulfone-Containing Analogs ()
- Example: 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione
- Key Differences : Replaces methylsulfanyl (S-CH3) with isobutylsulfonyl (SO2-C4H9).
- Impact :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Modulation : The methylsulfanyl group in the target compound enhances electron density on the aromatic ring, favoring interactions with electron-deficient biological targets (e.g., kinase enzymes) compared to ethyl or sulfone analogs .
- Biological Relevance : Piperazine derivatives () exhibit improved solubility and receptor affinity due to nitrogen basicity, whereas the target compound’s rigidity may favor selectivity in binding .
- Synthetic Flexibility : The propanenitrile core allows facile modification, as seen in thiophene and sulfone analogs, enabling tailored physicochemical properties .
Biological Activity
3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile, with the molecular formula C16H13NO2S and a molecular weight of 283.34 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the methylsulfanyl group may influence its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes multiple aromatic rings and functional groups that can participate in various chemical reactions. Its unique properties arise from the methylsulfanyl moiety, which may enhance its solubility and reactivity compared to similar compounds.
Biological Activities
Research into the biological activity of 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile has revealed several potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : The compound has been evaluated for its anticancer effects in vitro, showing promise in inhibiting the proliferation of various cancer cell lines. For instance, studies have indicated that it can induce apoptosis in cancer cells through specific molecular pathways.
- Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory activity, and it is hypothesized that 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile may exhibit comparable effects, possibly through inhibition of COX enzymes.
The mechanism by which 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile exerts its biological effects is still under investigation. It is believed to interact with various molecular targets, including enzymes and receptors involved in inflammation and cancer progression. The structure allows for hydrogen bonding and other interactions that may modulate these biological pathways.
Case Studies
- Anticancer Studies : In one study, 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile was tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MIC) comparable to existing antibiotics, indicating its potential as an antimicrobial agent.
Comparative Analysis
To better understand the biological activity of 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile | Structure | Moderate | High | Moderate |
| 3-{3-[4-(Methoxy)phenoxy]phenyl}-3-oxopropanenitrile | Structure | Low | Moderate | High |
| 3-{3-[4-(Chlorophenyl)phenoxy]phenyl}-3-oxopropanenitrile | Structure | High | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
